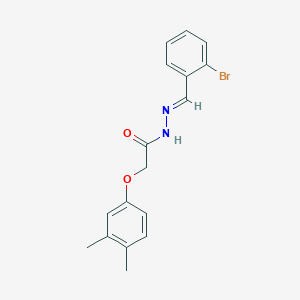
N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide
Descripción general
Descripción
N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide, also known as BBPDH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BBPDH is a hydrazide derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and modulation of signaling pathways. N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has been shown to inhibit the activity of various enzymes, including tyrosinase, urease, and acetylcholinesterase. N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has also been shown to modulate the activity of signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has anticancer, antifungal, and antibacterial properties. N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has also been shown to inhibit the activity of specific enzymes, which may have therapeutic potential in the treatment of various diseases. In vivo studies have demonstrated that N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has low toxicity and can be used safely in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has several advantages and limitations for lab experiments. One advantage is its simple and efficient synthesis method, which allows for the production of large quantities of pure product. Another advantage is its low toxicity, which makes it suitable for use in animal models. One limitation is its limited solubility in water, which may affect its bioavailability and activity. Another limitation is its lack of selectivity, which may affect its specificity and therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is the development of more selective derivatives of N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide, which may have improved activity and specificity. Another direction is the exploration of its potential as a fluorescent probe and as a building block for the synthesis of functional materials. Overall, N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Aplicaciones Científicas De Investigación
N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has been studied for its ability to inhibit enzymes and modulate signaling pathways. In materials science, N'-(2-bromobenzylidene)-2-(3,4-dimethylphenoxy)acetohydrazide has been explored for its potential use as a fluorescent probe and as a building block for the synthesis of functional materials.
Propiedades
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-12-7-8-15(9-13(12)2)22-11-17(21)20-19-10-14-5-3-4-6-16(14)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVIDNSBYXSKMA-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 7-methyl-5-(3-nitrophenyl)-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860837.png)
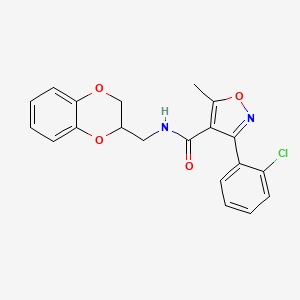
![3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3860857.png)
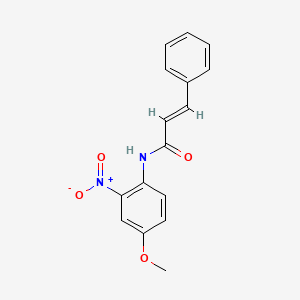
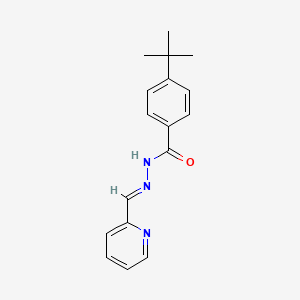
![N-[(4-iodophenyl)(phenyl)methyl]urea](/img/structure/B3860876.png)
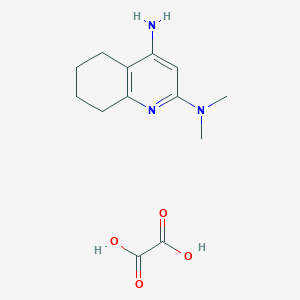
![3-cyclobutyl-5-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3860888.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3860896.png)
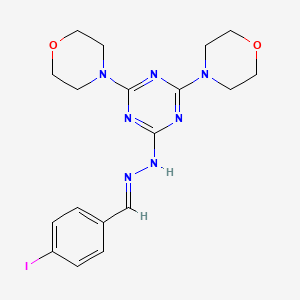
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860922.png)
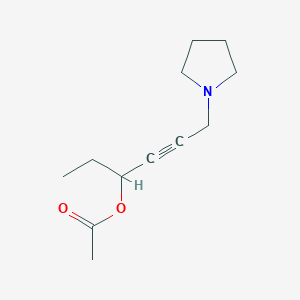
![4-[6-(2,4-dichlorophenoxy)hexyl]morpholine](/img/structure/B3860933.png)
![N-(4-ethoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3860936.png)